![molecular formula C12H11N3O2S2 B4511093 N-(2-methyl-1H-benzimidazol-6-yl)-2-thiophenesulfonamide](/img/structure/B4511093.png)
N-(2-methyl-1H-benzimidazol-6-yl)-2-thiophenesulfonamide
Overview
Description
Benzimidazole derivatives are known for their versatile roles in various fields such as insecticides, pesticides, dyes, pigments, and pharmaceuticals . They exhibit a broad spectrum of biological activity that includes antimicrobial, antifungal, analgesics, anti-diabetic, and anticancer agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For “Ethanethioamide, N-(2-methyl-1H-benzimidazol-6-yl)-”, it has been reported that it can be dissolved in DMSO to create a clear solution when warmed .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including the compounds , have been found to exhibit antimicrobial properties . They have shown effectiveness against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Benzimidazole derivatives have shown potential as anticancer agents . They have been found to inhibit the growth of various types of cancer cells. Some benzimidazole-based anticancer drugs are in late phases of clinical development .
Anti-inflammatory and Analgesic Activity
These compounds have also been found to possess anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs for the treatment of conditions associated with inflammation and pain.
Antidiabetic Activity
Benzimidazole derivatives have shown potential in the treatment of diabetes . They have been found to exhibit antidiabetic activity, making them potential candidates for the development of new antidiabetic drugs.
Antiviral Activity
Some benzimidazole derivatives have been found to exhibit antiviral properties . They have shown effectiveness against various viral strains, making them potential candidates for the development of new antiviral drugs.
Inhibition of Acetyl-CoA Carboxylase
“N-(2-methyl-1H-benzimidazol-6-yl)-2-thiophenesulfonamide” is a potent and selective inhibitor of acetyl-CoA carboxylase (ACC), an enzyme that plays a crucial role in fatty acid metabolism . This makes it a potential candidate for the treatment of conditions related to lipid metabolism, such as type 2 diabetes, hepatic steatosis, and cancer .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They are known to interact with a wide range of biological targets due to their isostructural pharmacophore of naturally occurring active biomolecules .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activity . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert excellent bioactivity against many ailments .
Action Environment
It’s known that the biological activity of benzimidazole derivatives can be influenced by various factors .
properties
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c1-8-13-10-5-4-9(7-11(10)14-8)15-19(16,17)12-3-2-6-18-12/h2-7,15H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLTUCDQGNRBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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